Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate: is an organic compound with the molecular formula C8H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is of interest due to its unique structure, which combines a pyrrole ring with an alkyne and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate typically begins with commercially available starting materials such as pyrrole and propargyl bromide.
Reaction Steps:
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and esterification reactions would apply. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can undergo oxidation reactions, particularly at the alkyne group, to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives, such as Methyl 3-(1H-pyrrol-2-yl)propanoate.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of Methyl 3-(1H-pyrrol-2-yl)propanoate.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological pathways due to the presence of the pyrrole ring.
Industry:
Material Science: It can be used in the synthesis of polymers and materials with specific electronic properties, owing to the conjugated alkyne and aromatic ring system.
Mechanism of Action
The mechanism by which Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate exerts its effects is largely dependent on its interaction with molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, particularly those involving signal transduction and enzyme activity.
Comparison with Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: A reduced form of the compound, lacking the alkyne group.
Methyl 3-(1H-pyrrol-2-yl)acrylate: Contains a double bond instead of a triple bond.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base derivative with a pyrrole ring.
Uniqueness: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and an ester functional group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7NO2 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,1H3 |
InChI Key |
ZSNICHVLBUPBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=CN1 |
Origin of Product |
United States |
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